Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 173530-73-9) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It features a fused imidazo[1,2-a]pyridine core substituted with a hydroxy group at position 8, a methyl group at position 2, and an ethoxycarbonyl moiety at position 2. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as the human constitutive androstane receptor (hCAR) . It is commercially available with high purity (99.93% by HPLC) and is stored at 2–8°C to ensure stability .
Properties
IUPAC Name |
ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGXEVHBHHUYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate, followed by cyclization and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy against various cancer cell lines, including breast and colon cancer .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.
Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Biological Research Applications
1. Enzyme Inhibition Studies
The compound serves as a model substrate for studying the inhibition kinetics of various enzymes, including those involved in metabolic pathways. Its structural features allow researchers to investigate enzyme-substrate interactions effectively.
Case Study : A research article highlighted its use in studying Mur ligases, which are essential for bacterial cell wall biosynthesis. The findings suggest that this compound could lead to the development of new antibacterial agents targeting these enzymes .
Synthetic Chemistry Applications
1. Building Block for Synthesis
Due to its unique chemical structure, this compound is utilized as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Data Table: Synthetic Pathways Involving this compound
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Substituent Profiles of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |
|---|---|---|---|---|---|
| This compound | 8-OH, 2-Me, 3-COOEt | C₁₁H₁₂N₂O₃ | 220.22 | 173530-73-9 | Hydroxy group enhances polarity |
| Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate (3f) | 2-Me, 5-Me, 3-COOEt | C₁₂H₁₄N₂O₂ | 218.25 | N/A | Dual methyl groups increase lipophilicity |
| Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 8-OBn, 2-Me, 3-COOEt | C₁₈H₁₈N₂O₃ | 310.35 | 96428-50-1 | Benzyloxy protects hydroxy group |
| Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) | 5-CH₂Cl, 3-COOEt | C₁₁H₁₁ClN₂O₂ | 238.67 | N/A | Chloromethyl enhances electrophilicity |
| Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | 8-Br, 2-CF₃, 3-COOEt | C₁₂H₈BrF₃N₂O₂ | 363.11 | 1254309-85-7 | Bromo and CF₃ groups aid in cross-coupling reactions |
Key Observations :
- Polarity : The 8-hydroxy group in the base compound increases polarity compared to lipophilic substituents like benzyloxy or trifluoromethyl .
- Reactivity : Electron-withdrawing groups (e.g., CF₃, Br) enhance electrophilicity, facilitating cross-coupling or nucleophilic substitution reactions .
- Protection Strategies : The benzyloxy group in Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate acts as a protective moiety for the hydroxy group during synthesis .
Key Observations :
- Solvent Effects : Reactions in THF or AcOEt favor regioselective chlorination (e.g., 6e), while acetic acid promotes oxidation .
- Yield Variability : Cyclocondensation reactions (e.g., 7d) exhibit moderate yields (59–73%) due to steric and electronic factors .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 173530-73-9) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.
Molecular Formula: CHNO
Molecular Weight: 220.23 g/mol
Appearance: White to off-white solid
Purity: Typically above 97% .
Synthesis and Characterization
This compound can be synthesized through various chemical pathways involving imidazole derivatives. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield the desired compound. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it can inhibit cell growth in a dose-dependent manner.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Cycle Progression: this compound has been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis: Studies have demonstrated that this compound can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates.
- Anti-inflammatory Properties: Preliminary studies suggest that it may also exert anti-inflammatory effects, which could contribute to its antiproliferative activity by reducing tumor-promoting inflammation .
Case Studies
A notable study involved the administration of this compound in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Study Overview
Q & A
Q. What are the standard synthetic routes for preparing ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via multicomponent reactions or stepwise functionalization of the imidazo[1,2-a]pyridine core. For example, copper-catalyzed three-component reactions involving aldehydes, amines, and alkynes can yield substituted imidazo[1,2-a]pyridines. Key intermediates are characterized using / NMR to confirm regioselectivity and IR spectroscopy to identify functional groups like ester carbonyls (C=O stretch ~1690–1730 cm) .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted imidazo[1,2-a]pyridines?
NMR chemical shifts for aromatic protons in the imidazo[1,2-a]pyridine ring typically appear between δ 7.0–9.5 ppm. For example, the C8-methyl group in ethyl 8-methyl derivatives shows a singlet near δ 2.3–2.5 ppm. NMR distinguishes ester carbonyls (δ ~160–165 ppm) and aromatic carbons (δ ~110–150 ppm). Coupling patterns in 2D NMR (e.g., COSY, HSQC) help assign substituent positions .
Q. What analytical techniques are critical for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry (HRMS-ESI) are standard. For example, HRMS can confirm the molecular ion peak ([M+H]) with an error margin <5 ppm. Melting point analysis (e.g., 181–184°C for related esters) also verifies crystallinity and purity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular structures?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For instance, a study on ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed bond angles and torsion angles deviating by <2° from DFT-optimized models, validating computational predictions. Software like SHELXL and ORTEP-3 are used for refinement and visualization .
Q. What strategies mitigate low yields in multicomponent syntheses of imidazo[1,2-a]pyridines?
Yield optimization involves screening catalysts (e.g., CuI vs. CuBr), solvents (DMF vs. ethanol), and temperature (80–100°C). For example, increasing reaction temperature from 80°C to 100°C improved yields from 55% to 73% in a one-pot synthesis of tetrahydroimidazo[1,2-a]pyridines. Adding molecular sieves or inert atmospheres can suppress side reactions .
Q. How do computational methods (DFT, MD) predict reactivity and stability of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvation effects and conformational stability. For example, DFT studies on ethyl 8-methyl derivatives showed strong agreement between calculated and experimental IR spectra .
Q. What experimental and computational approaches validate tautomeric forms in solution?
Variable-temperature NMR can detect tautomeric equilibria (e.g., keto-enol tautomerism). For hydroxyl-substituted derivatives, NMR in DMSO-d may show broad peaks due to hydrogen bonding. Computational NMR chemical shift predictions (e.g., using Gaussian) compare favorably with experimental data to confirm dominant tautomers .
Methodological Notes
- Synthetic Reproducibility : Ensure strict control of anhydrous conditions and catalyst purity to avoid batch-to-batch variability .
- Data Conflict Resolution : Cross-validate spectral data with SC-XRD or HRMS when NMR assignments are ambiguous .
- Safety Protocols : Handle intermediates with sulfonamide or halogen substituents under fume hoods due to potential toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
